molecular formula C6H5ClFNO3S B13990931 Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- CAS No. 22243-87-4

Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy-

Cat. No.: B13990931
CAS No.: 22243-87-4
M. Wt: 225.63 g/mol
InChI Key: PKWLEMBXKKJVCQ-UHFFFAOYSA-N
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Description

Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- is a chemical compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with amino, chloro, and hydroxy groups. These functional groups confer unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Chlorination: The benzene ring is chlorinated to introduce a chloro group.

    Sulfonylation: The sulfonyl fluoride group is introduced using sulfonyl chloride reagents under controlled conditions.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction using appropriate reagents.

Industrial Production Methods

Industrial production of benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- undergoes various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and hydroxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can oxidize the compound.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide or sulfonate derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with the hydroxyl group of serine residues in enzymes, forming a stable sulfonyl-enzyme complex. This inhibits the enzyme’s activity, making the compound a potent inhibitor of serine proteases and other enzymes with active site serine residues.

Comparison with Similar Compounds

Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- can be compared with other benzenesulfonyl derivatives such as:

    Benzenesulfonyl chloride: Lacks the amino, chloro, and hydroxy groups, making it less versatile in certain reactions.

    4-(2-Aminoethyl)benzenesulfonyl fluoride: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    Benzenesulfonamide derivatives: These compounds have a sulfonamide group instead of a sulfonyl fluoride group, resulting in different chemical properties and biological activities.

The unique combination of functional groups in benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- makes it distinct from these similar compounds, offering specific advantages in certain applications.

Properties

CAS No.

22243-87-4

Molecular Formula

C6H5ClFNO3S

Molecular Weight

225.63 g/mol

IUPAC Name

3-amino-5-chloro-4-hydroxybenzenesulfonyl fluoride

InChI

InChI=1S/C6H5ClFNO3S/c7-4-1-3(13(8,11)12)2-5(9)6(4)10/h1-2,10H,9H2

InChI Key

PKWLEMBXKKJVCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)O)Cl)S(=O)(=O)F

Origin of Product

United States

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